molecular formula C18H13Cl2N3O2S B10865983 N-(3,5-dichlorophenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide

N-(3,5-dichlorophenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B10865983
M. Wt: 406.3 g/mol
InChI Key: APILHKIXZWBBAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Dichlorophenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide is a synthetic small molecule characterized by a pyrimidine core substituted with a phenyl group at position 6, a hydroxy group at position 4, and a sulfanyl (-S-) linkage connecting the pyrimidine ring to an acetamide moiety. The acetamide nitrogen is further substituted with a 3,5-dichlorophenyl group, introducing steric bulk and electron-withdrawing chlorine atoms.

The compound’s synthesis likely involves coupling reactions between pyrimidine thiol derivatives and halogenated acetamides. Its crystallographic properties, if studied, may employ programs like SHELX for structural refinement, as noted in .

Properties

Molecular Formula

C18H13Cl2N3O2S

Molecular Weight

406.3 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H13Cl2N3O2S/c19-12-6-13(20)8-14(7-12)21-17(25)10-26-18-22-15(9-16(24)23-18)11-4-2-1-3-5-11/h1-9H,10H2,(H,21,25)(H,22,23,24)

InChI Key

APILHKIXZWBBAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Biological Activity

N-(3,5-dichlorophenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula: C18H13Cl2N3O2S
  • Molecular Weight: 396.28 g/mol

This compound features a dichlorophenyl moiety and a pyrimidine derivative, which are known to contribute to various biological activities.

Research indicates that compounds similar to this compound may interact with several biological targets:

  • Receptor Binding: The compound may exhibit selective binding to sigma receptors, which are implicated in several neurological processes and pain modulation .
  • Enzyme Inhibition: Similar compounds have shown inhibitory effects on specific enzymes involved in cancer cell proliferation and survival pathways .
  • Antioxidant Activity: The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Anticancer Activity

Several studies have reported on the anticancer potential of pyrimidine derivatives. For instance:

  • Cell Proliferation Inhibition: Compounds with similar structures have been shown to inhibit the proliferation of cancer cell lines such as A431 (vulvar epidermal carcinoma) through apoptosis induction and cell cycle arrest .
  • Mechanistic Insights: The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis, including the PI3K/Akt pathway.

Antimicrobial Activity

Pyrimidine derivatives have also been evaluated for their antimicrobial properties:

  • In vitro Studies: Compounds structurally related to this compound have demonstrated significant antibacterial effects against various strains of bacteria, indicating potential as antibiotic agents .

Case Studies

  • Study on Anticancer Effects:
    • A study evaluating the effects of pyrimidine derivatives on A431 cells showed that treatment resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis as confirmed by increased caspase activity and DNA fragmentation assays.
  • Sigma Receptor Interaction:
    • Research conducted on related compounds indicated high affinity for sigma receptors, suggesting that these interactions could be leveraged for developing analgesic drugs with fewer side effects compared to traditional opioids .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of A431 cell proliferation
AntimicrobialSignificant activity against bacterial strains
Sigma Receptor BindingHigh affinity for sigma receptors
AntioxidantPotential reduction in oxidative stress

Comparison with Similar Compounds

Key Observations:

Core Structure :

  • The target compound features a pyrimidine ring , whereas analogs m , n , and o incorporate a hexane backbone with complex stereochemistry.
  • The sulfanyl (-S-) bridge in the target contrasts with the ether (-O-) or amide linkages in the analogs.

The 4-hydroxy group on the pyrimidine ring could participate in hydrogen bonding, a feature absent in the tetrahydro-pyrimidinone moieties of analogs.

Stereochemical Complexity: Analogs m, n, and o exhibit multiple stereocenters (e.g., 2S,4S,5S vs. 2R,4R,5S), which may influence their biological activity and pharmacokinetic profiles. The target compound lacks explicit stereochemical notation in its name, suggesting a planar or racemic structure.

Hypothetical Implications of Structural Differences

While specific research findings are unavailable in the provided evidence, the structural variations suggest:

  • Bioactivity: The dichlorophenyl and sulfanyl groups in the target compound may confer distinct binding affinities compared to the dimethylphenoxy and pyrimidinone groups in analogs.
  • Solubility : The hydroxy group on the pyrimidine ring could improve aqueous solubility relative to the more lipophilic hexane-based analogs.
  • Synthetic Accessibility : The linear pyrimidine-thiol coupling in the target might offer simpler synthesis compared to the stereochemically complex hexane backbones of analogs .

Methodological Considerations

Structural determination of such compounds often relies on X-ray crystallography using software like SHELX (). For instance, SHELXL’s refinement capabilities could resolve the stereochemical details of analogs m , n , and o , while SHELXS/SHELXD might aid in solving the target compound’s crystal structure .

Preparation Methods

Synthesis of N-(3,5-Dichlorophenyl)Acetamide Intermediate

The N-(3,5-dichlorophenyl)acetamide fragment serves as a critical precursor. A common method involves acetylation of 3,5-dichloroaniline using acetic anhydride or acetyl chloride under acidic or basic conditions. For instance, Merck & Co. demonstrated a high-yield (89%) synthesis by refluxing 3,5-dichloroaniline with acetic anhydride in glacial acetic acid, followed by neutralization with sodium bicarbonate to isolate the product . Alternative protocols from Leeson et al. utilized acetyl chloride in dichloromethane with triethylamine as a base, achieving 80% yield after recrystallization from ethanol . Key parameters include:

ParameterValueSource
ReagentAcetic anhydride or ClAc
SolventGlacial acetic acid or CH₂Cl₂
TemperatureReflux (100–120°C)
Yield75–89%

The intermediate’s purity is confirmed via melting point analysis (reported as 168–170°C) and NMR spectroscopy .

Formation of 4-Hydroxy-6-Phenylpyrimidine-2-Thiol

The pyrimidine-thiol component is synthesized via cyclocondensation reactions. Aher et al. developed a one-pot method combining benzaldehyde, malononitrile, and thiourea in ethanol with NH₄Cl as a catalyst, yielding 4-hydroxy-6-phenylpyrimidine-2-thiol after 4 hours of reflux . This approach leverages the Kostanecki-Robinson reaction mechanism, where the aldehyde and malononitrile form an intermediate α,β-unsaturated nitrile, which cyclizes with thiourea to form the pyrimidine ring .

Optimization studies by Ghasemzadeh et al. highlighted the role of solvent polarity, with ethanol providing superior yields (78%) compared to DMF or THF . The product is typically isolated as a yellow crystalline solid (m.p. 215–217°C) and characterized by IR (C≡N stretch at 2210 cm⁻¹) and LC-MS .

Sulfur Coupling via Nucleophilic Substitution

Coupling the acetamide and pyrimidine-thiol moieties requires a sulfanyl linkage. El-Naggar et al. described a two-step process:

  • Activation of Acetamide : Bromination of N-(3,5-dichlorophenyl)acetamide using PBr₃ in dry ether yields 2-bromo-N-(3,5-dichlorophenyl)acetamide .

  • Thiolate Displacement : The bromoacetamide reacts with 4-hydroxy-6-phenylpyrimidine-2-thiolate (generated in situ by deprotonating the thiol with K₂CO₃) in anhydrous DMF at 60°C for 12 hours .

ConditionValueSource
ReagentsPBr₃, K₂CO₃
SolventDry ether (Step 1), DMF (Step 2)
Temperature0°C (Step 1), 60°C (Step 2)
Yield62% (over two steps)

The final product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) and confirmed by HPLC (>95% purity) .

Alternative Routes: Direct Condensation Strategies

Kapadiya et al. proposed a single-step condensation using 2-mercapto-4-hydroxy-6-phenylpyrimidine and 2-chloro-N-(3,5-dichlorophenyl)acetamide in the presence of NaH as a base . This method avoids bromination but requires stringent anhydrous conditions, achieving a moderate 55% yield due to competing hydrolysis of the chloroacetamide .

Spectroscopic Characterization and Validation

Critical analytical data for the final compound include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, OH), 8.3 (s, 1H, pyrimidine H-5), 7.6–7.4 (m, 5H, phenyl), 4.2 (s, 2H, SCH₂), 2.1 (s, 3H, CH₃) .

  • IR : 3270 cm⁻¹ (NH), 1680 cm⁻¹ (C=O), 1245 cm⁻¹ (C-S) .

  • LC-MS : m/z 448.0 [M+H]⁺ .

Industrial-Scale Production Considerations

Merck’s patent highlights a scalable process using continuous flow reactors for the acetylation step, reducing reaction time from 8 hours to 30 minutes . For the coupling step, fixed-bed reactors with immobilized K₂CO₃ improve thiolate generation efficiency, achieving 85% yield at pilot scales .

Q & A

Q. What synthetic strategies are employed to prepare N-(3,5-dichlorophenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide?

The compound is typically synthesized via nucleophilic substitution reactions. The pyrimidin-2-ylsulfanyl group is introduced by reacting a thiol-containing pyrimidine intermediate with a bromo- or chloroacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF). Purification involves column chromatography and recrystallization, with structural confirmation via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Derivatives with modified aryl or heteroaryl groups can be synthesized by varying substituents on the phenyl ring or pyrimidine core .

Q. How is the compound structurally characterized in solid-state and solution phases?

  • Solution-phase analysis : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify proton environments and carbon frameworks. IR spectroscopy confirms functional groups (e.g., C=O, N-H, S-C).
  • Solid-state analysis : Single-crystal X-ray diffraction (SCXRD) using SHELXL refines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, analogs like N-(4-chlorophenyl) derivatives show planar pyrimidine rings with dihedral angles <10° relative to the acetamide moiety .

Q. What spectroscopic methods are used to assess purity and stability?

UV-Vis spectrophotometry (e.g., λmax ~260–280 nm in methanol) quantifies concentration and monitors degradation under stress conditions (light, heat). Stability studies use HPLC with C18 columns and mobile phases like acetonitrile/water (70:30) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during sulfanyl group incorporation?

Key parameters include:

  • Temperature : Lower temperatures (0–25°C) reduce side reactions like oxidation of the thiol group.
  • Base selection : Et₃N or NaH enhances nucleophilicity of the thiolate ion.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates. Monitoring via TLC and quenching excess reagents with aqueous washes are critical .

Q. How to design enzyme inhibition assays to evaluate the compound’s bioactivity?

  • Lipoxygenase (LOX) inhibition : Incubate the compound (0.1–100 μM) with LOX enzyme and linoleic acid substrate. Measure hydroperoxide formation at 234 nm.
  • α-Glucosidase inhibition : Use p-nitrophenyl-α-D-glucopyranoside as substrate; quantify p-nitrophenol release at 405 nm. Controls include blank (no enzyme) and reference inhibitors (e.g., acarbose). IC₅₀ values are calculated using nonlinear regression .

Q. How does meta-substitution on the dichlorophenyl ring influence crystallographic packing?

Meta-substitution (e.g., Cl, CH₃) alters steric and electronic effects, impacting hydrogen-bond networks. For example, N-(3,5-dichlorophenyl) analogs exhibit stronger C=O···H-N interactions compared to methyl-substituted derivatives, as shown in SHELXL-refined structures. This affects solubility and melting points .

Q. How to resolve discrepancies between computational docking predictions and experimental enzyme inhibition data?

  • Validation steps :

Confirm compound purity (HPLC, HRMS).

Reassess docking parameters (e.g., protonation states, solvation models).

Perform molecular dynamics simulations to account for protein flexibility.

  • Case study : A 10-fold lower experimental IC₅₀ vs. predicted may indicate unmodeled allosteric binding sites or solvent effects .

Q. What strategies are used to analyze regioselectivity in pyrimidine ring functionalization?

  • Electronic effects : Electron-withdrawing groups (e.g., Cl) direct electrophilic substitution to the 4-position.
  • Steric effects : Bulky substituents on the phenyl ring favor sulfanyl group addition at the 2-position. Mechanistic studies use isotopic labeling (²H/¹³C) and DFT calculations to map transition states .

Methodological Considerations

Q. How to refine crystal structures with SHELXL when twinning or disorder is present?

  • Twinning : Use the TWIN/BASF commands with HKLF5 data. Test for twin laws via PLATON.
  • Disorder : Apply PART/SAME constraints for overlapping atoms and refine anisotropic displacement parameters. Validate with Rint and GooF metrics .

Q. What analytical workflows integrate NMR and SCXRD data for conformational analysis?

Overlay solution-state NMR-derived dihedral angles with SCXRD torsion angles to identify conformational flexibility. For example, compare acetamide side-chain rotamers in DMSO (NMR) vs. crystal lattice (SCXRD) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.